8-fluoro-4-phenyl-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide
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Overview
Description
8-fluoro-4-phenyl-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiazines This compound is characterized by the presence of a thiazine ring fused with a benzene ring, along with a fluorine atom, a phenyl group, and a carbonitrile group The 1,1-dioxide designation indicates the presence of two oxygen atoms bonded to the sulfur atom in the thiazine ring
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activation, and ampa receptor modulation .
Mode of Action
It is known that the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring, such as a halo group at the 7 and 8 positions, play a crucial role in its activity .
Biochemical Pathways
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to modulate various biochemical pathways, including those involved in hypertension, diabetes, and cancer .
Result of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-4-phenyl-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide typically involves the ring expansion of 2-aminobenzothiazoles with terminal alkynes under metal-organic framework catalysis . This method utilizes a copper-organic framework as a heterogeneous catalyst, which allows the reaction to proceed under mild conditions with high efficiency. The reaction conditions include the use of 5 mol% of the catalyst, 20 mol% of cesium carbonate, and 3 equivalents of di-tert-butyl peroxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the use of metal-organic frameworks and other catalytic systems in large-scale synthesis could be explored to optimize the production process. The scalability of the synthetic route involving copper-organic frameworks suggests potential for industrial applications.
Chemical Reactions Analysis
Types of Reactions
8-fluoro-4-phenyl-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The presence of the sulfur atom in the thiazine ring allows for oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the carbonitrile group, converting it to primary amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation, with typical conditions involving moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives of the original compound. These products can exhibit different biological activities and properties, making them valuable for further research and development.
Scientific Research Applications
8-fluoro-4-phenyl-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide has several scientific research applications, including:
Medicinal Chemistry: This compound has been investigated for its potential as an antimicrobial, antiviral, and anticancer agent. Its unique structure allows for interactions with various biological targets, making it a promising candidate for drug development.
Biology: In biological research, this compound can be used as a tool to study the mechanisms of action of thiazine derivatives and their effects on cellular processes.
Industry: The compound’s chemical properties make it suitable for use in the development of new materials and catalysts for industrial applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-fluoro-4-phenyl-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide include other benzothiazine derivatives such as:
- 4H-1,2,4-benzothiadiazine-1,1-dioxide
- 2H-benzo[e][1,2,4]thiadiazine-1,1-dioxide
Uniqueness
What sets this compound apart from similar compounds is the presence of the fluorine atom and the carbonitrile group, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s ability to interact with specific biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
8-fluoro-1,1-dioxo-4-phenyl-1λ6,4-benzothiazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2O2S/c16-13-7-4-8-14-15(13)21(19,20)12(9-17)10-18(14)11-5-2-1-3-6-11/h1-8,10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFLROZQIQBBHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=CC=C3F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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